N,N-diisopropylethylamine borane
Overview
Description
N,N-diisopropylethylamine borane is a chemical compound with the molecular formula C8H22BN. It is a colorless or yellowish transparent liquid with a density of 0.822 g/mL at 25°C and a melting point of 15-20°C . This compound is widely used in organic synthesis due to its unique properties as a reducing agent and its ability to form stable complexes with various ligands .
Mechanism of Action
Target of Action
N,N-Diisopropylethylamine borane, also known as Borane N,N-diisopropylethylamine complex, is primarily used as a reactant in the preparation of various compounds . Its primary targets include:
- Modifiable bidentate systems via nitrogen-carbon rearrangement .
- Bioactive boranophosphonic acids .
- Precursors for the synthesis of boronated oligonucleotide sequences .
Mode of Action
The compound interacts with its targets through a process known as nitrogen-carbon rearrangement . This rearrangement allows the compound to modify bidentate systems, prepare bioactive boranophosphonic acids, and synthesize precursors for boronated oligonucleotide sequences .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of bioactive boranophosphonic acids and boronated oligonucleotide sequences . These compounds are often used in biochemical research and have potential applications in various fields, including medicine and biotechnology .
Pharmacokinetics
As a reagent, its bioavailability would largely depend on the specific conditions of the reaction it is involved in .
Result of Action
The result of this compound’s action is the production of various compounds through nitrogen-carbon rearrangement . These compounds include modifiable bidentate systems, bioactive boranophosphonic acids, and precursors for the synthesis of boronated oligonucleotide sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diisopropylethylamine borane can be synthesized through the reaction of borane with N,N-diisopropylethylamine. The reaction typically involves the use of borane-dimethyl sulfide complex as a borane source, which reacts with N,N-diisopropylethylamine under controlled conditions to form the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-diisopropylethylamine borane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and other functional groups.
Substitution: It can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include aldehydes and ketones, with the reaction typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Substitution Reactions: These reactions often involve the use of halides or other electrophiles under controlled conditions.
Major Products:
Reduction Reactions: The major products are the corresponding alcohols or amines, depending on the starting materials.
Substitution Reactions: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
N,N-diisopropylethylamine borane has a wide range of applications in scientific research, including:
Biology: It plays a role in the preparation of biologically active compounds, such as adenosine boranothiotriphosphate ribonucleoside and thymidine boranothiotriphosphate deoxyribonucleoside.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- Borane triethylamine complex
- Borane trimethylamine complex
- Borane morpholine complex
- Borane tert-butylamine complex
- Borane dimethylamine complex
Comparison: N,N-diisopropylethylamine borane is unique due to its specific steric and electronic properties, which make it a versatile reagent in organic synthesis. Compared to other borane complexes, it offers better stability and selectivity in certain reactions, making it a preferred choice for specific applications.
Properties
InChI |
InChI=1S/C8H19N.B/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKCUMSOQIPHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472736 | |
Record name | Borane N,N-diisopropylethylamine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88996-23-0 | |
Record name | Borane N,N-diisopropylethylamine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borane N,N-diisopropylethylamine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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